molecular formula C10H13N3O4 B12313883 rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans

rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans

Cat. No.: B12313883
M. Wt: 239.23 g/mol
InChI Key: KSYIFHSVKKGXKW-UHFFFAOYSA-N
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Description

rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans is a complex organic compound with a unique structure that includes a morpholine ring, a pyrazole moiety, and a carboxylic acid group

Preparation Methods

The synthesis of rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the morpholine ring, followed by the introduction of the pyrazole group and the carboxylic acid functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the desired quality of the product .

Chemical Reactions Analysis

rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as ketones or carboxylic acids, to their corresponding alcohols or aldehydes.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .

Scientific Research Applications

rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate .

Comparison with Similar Compounds

rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

4-methyl-3-(2-methylpyrazol-3-yl)-5-oxomorpholine-2-carboxylic acid

InChI

InChI=1S/C10H13N3O4/c1-12-7(14)5-17-9(10(15)16)8(12)6-3-4-11-13(6)2/h3-4,8-9H,5H2,1-2H3,(H,15,16)

InChI Key

KSYIFHSVKKGXKW-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(OCC1=O)C(=O)O)C2=CC=NN2C

Origin of Product

United States

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